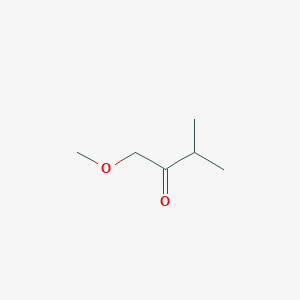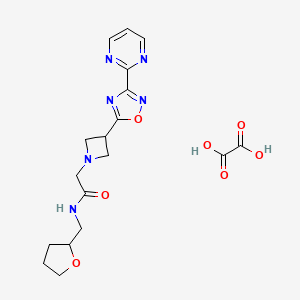![molecular formula C11H10N2O5S B2733029 3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic Acid CAS No. 851116-24-0](/img/structure/B2733029.png)
3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic Acid is an organic compound with the molecular formula C11H10N2O5S and a molecular weight of 282.28 . It is a powder at room temperature .
Molecular Structure Analysis
The molecule contains a total of 36 bonds, including 22 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 3 double bonds, and 11 aromatic bonds . It also features a five-membered oxazole ring and a six-membered benzene ring .Physical And Chemical Properties Analysis
This compound has a melting point of 195-196°C . It is a powder at room temperature .Scientific Research Applications
Stress Tolerance in Plants
Research by Senaratna et al. (2004) suggests that benzoic acid derivatives, including those structurally related to 3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic Acid, play a significant role in inducing stress tolerance in plants such as beans and tomatoes. These compounds are effective in imparting resistance to heat, drought, and chilling stress, potentially due to the common benzoic acid structural portion that imparts these protective effects at lower concentrations compared to salicylic acid or its derivatives (Senaratna et al., 2004).
Corrosion Inhibition
Ammal et al. (2018) studied 1,3,4-oxadiazole derivatives, which are closely related to this compound, and their ability to inhibit corrosion of mild steel in sulfuric acid. These compounds form a protective layer on the metal surface, showing the potential of benzoic acid derivatives in corrosion protection applications (Ammal et al., 2018).
Photochemical Decomposition
Zhou and Moore (1994) investigated the photochemical decomposition of sulfamethoxazole, a compound containing the 5-methyl-1,2-oxazol-3-yl group, similar to the structure . Their findings on the photolability and resulting photoproducts of sulfamethoxazole in acidic conditions provide insights into the environmental fate and transformation of such compounds (Zhou & Moore, 1994).
Anticonvulsant Activities
Uno et al. (1979) synthesized several 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, closely related to the target compound, and evaluated their anticonvulsant activities in mice. The study highlights the potential of these derivatives in developing anticonvulsant therapies, emphasizing the structural importance of the sulfamoyl and benzoic acid groups (Uno et al., 1979).
Environmental Impact and Toxicity
Dodd and Huang (2004) explored the transformation of sulfamethoxazole, which shares the 5-methyl-1,2-oxazol-3-yl structure, in reactions with chlorine. Their research offers valuable information on the environmental impact and fate of such compounds when exposed to chlorination processes in water treatment, contributing to our understanding of their stability and transformation pathways (Dodd & Huang, 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5S/c1-7-5-10(12-18-7)13-19(16,17)9-4-2-3-8(6-9)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETUPPRSTFARBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2732947.png)
![6-Acetyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2732948.png)





![1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine](/img/structure/B2732959.png)


![N-(3-acetylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2732966.png)

